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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the post-
annealing treatment of 2,2',7,7'-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene (Spiro-TTB)
films, a critical step in the fabrication of high-performance perovskite solar cells (PSCs). Post-
annealing treatment significantly influences the morphology, crystallinity, and charge transport
properties of the Spiro-TTB hole transport layer (HTL), thereby impacting the overall power
conversion efficiency (PCE) and stability of the device.

Introduction to Post-Annealing of Spiro-TTB Films

Spiro-TTB is a widely used hole transporting material (HTM) in PSCs due to its excellent hole
mobility and suitable energy levels. Post-annealing treatment, a process of heating the Spiro-
TTB film after its deposition, is a crucial step to optimize its properties. This treatment can lead
to:

e Improved Crystallinity: Annealing can enhance the molecular ordering within the Spiro-TTB
film, leading to improved charge transport pathways.

o Enhanced Film Morphology: Thermal treatment can result in a more uniform and compact
film, reducing pinholes and ensuring better coverage of the underlying perovskite layer.

e Solvent Removal: Post-annealing aids in the complete removal of residual solvent from the
film, which can otherwise act as charge traps and degrade device performance.
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« Interface Optimization: The treatment can improve the interfacial contact between the Spiro-
TTB layer and the adjacent perovskite and electrode layers, facilitating efficient charge
extraction.

The optimal post-annealing conditions, including temperature, duration, and atmosphere, are
critical parameters that need to be carefully controlled to achieve the desired film properties
and device performance.

Experimental Protocols

This section provides detailed protocols for the preparation and post-annealing treatment of
Spiro-TTB films for use in perovskite solar cells.

Preparation of Spiro-TTB Solution

o Materials:
o Spiro-TTB powder (>98% purity)
o Anhydrous chlorobenzene (CB)
e Procedure:

o Prepare a Spiro-TTB solution by dissolving the desired concentration of Spiro-TTB
powder in anhydrous chlorobenzene. A typical concentration range is 1-7 mg/mL.

o Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

o Filter the solution through a 0.2 um PTFE syringe filter before use to remove any
particulate impurities.

Deposition of Spiro-TTB Film

o Substrate Preparation: Ensure the substrate (e.g., perovskite-coated FTO glass) is clean and
dry.

e Spin Coating:

o Transfer the substrate into a nitrogen-filled glovebox.
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o Deposit the Spiro-TTB solution onto the substrate using a dynamic spin coating method.
o Atypical spin coating recipe is a two-step program:

» Step 1: 1000 rpm for 10 seconds (for spreading)

= Step 2: 5000 rpm for 30 seconds (for thinning and drying)

o The spin coating parameters can be adjusted to achieve the desired film thickness.

Post-Annealing Treatment of Spiro-TTB Film

Protocol 1: Thermal Annealing in Inert Atmosphere

This protocol is based on a common procedure for dopant-free Spiro-TTB films.
o Apparatus: Hotplate inside a nitrogen-filled glovebox.

e Procedure:

o Immediately after spin coating, transfer the substrate with the wet Spiro-TTB film onto a

pre-heated hotplate.
o Anneal the film at 120°C for 10 minutes.[1]

o After annealing, remove the substrate from the hotplate and allow it to cool down to room
temperature inside the glovebox.

Protocol 2: Thermal Annealing in Oxygen-Containing Atmosphere (for doped Spiro-HTMs,
adaptable for Spiro-TTB)

This protocol is adapted from studies on the related Spiro-MeOTAD material and can be
investigated for Spiro-TTB to enhance p-doping.

o Apparatus: Annealing oven with controlled atmosphere capabilities (e.g., tube furnace).
e Procedure:

o After spin coating, place the substrate in the annealing chamber.
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o Introduce a controlled flow of the desired annealing gas (e.g., dry air or a specific
oxygen/nitrogen mixture).

o Ramp up the temperature to the desired setpoint (e.g., 65-85°C).
o Anneal the film for a specified duration (e.g., 30 minutes to 12 hours).

o After annealing, cool down the chamber to room temperature under the same atmosphere
before removing the sample.

Data Presentation

The following tables summarize the impact of post-annealing treatment on the performance of
perovskite solar cells incorporating a Spiro-TTB hole transport layer. Due to the limited
availability of systematic studies on Spiro-TTB post-annealing, data from related Spiro-type
HTMs are included for comparative purposes and to suggest potential trends.

Table 1: Effect of Post-Annealing Temperature on Dopant-Free Spiro-TTB Based PSC
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Table 2: lllustrative Effect of Post-Annealing Temperature on Spiro-MeOTAD Based PSC
Performance (for reference)
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Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship

between post-annealing treatment and its effects on the Spiro-TTB film and device

performance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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